molecular formula C7H10N2O3S B1274399 5-Amino-2-methoxybenzenesulfonamide CAS No. 88508-44-5

5-Amino-2-methoxybenzenesulfonamide

Cat. No.: B1274399
CAS No.: 88508-44-5
M. Wt: 202.23 g/mol
InChI Key: VYYZMIPOAWOHAI-UHFFFAOYSA-N
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Description

5-Amino-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H10N2O3S. . This compound is characterized by an amino group at the 5-position, a methoxy group at the 2-position, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxybenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Sulfonation: The resulting 5-amino-2-methoxyaniline is sulfonated using chlorosulfonic acid to introduce the sulfonamide group

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-Amino-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its antibacterial properties and its role in inhibiting bacterial growth.

    Medicine: It serves as a precursor for the synthesis of sulfa drugs, which are used to treat bacterial infections.

    Industry: The compound is used in the production of dyes and pigments .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.

    2-Methylbenzenesulfonamide: Lacks the amino group.

    3-Amino-4-methylbenzenesulfonamide: Different substitution pattern on the benzene ring

Uniqueness

5-Amino-2-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and methoxy groups, along with the sulfonamide group, makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

5-amino-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYZMIPOAWOHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397583
Record name 5-Amino-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88508-44-5
Record name 5-Amino-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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